3-(2,4-Dichlorophenyl)phenol

Descripción general

Descripción

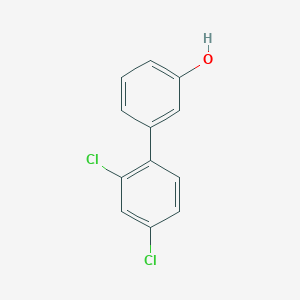

3-(2,4-Dichlorophenyl)phenol is an organic compound with the molecular formula C12H8Cl2O. It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 4 positions of one phenyl ring, and the hydroxyl group is attached to the other phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(2,4-Dichlorophenyl)phenol can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C).

Industrial Production Methods

Industrial production of this compound often involves the chlorination of phenol or o-chlorophenol using a mixture of boric acid, phenyl sulfide, and ferric trichloride as catalysts . The reaction is conducted at temperatures ranging from 30 to 70°C, and the product is purified through rectification to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,4-Dichlorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Agent

3-(2,4-Dichlorophenyl)phenol is primarily used as an antimicrobial agent in various products. Its effectiveness against bacteria, fungi, and viruses has made it a common ingredient in:

- Personal Care Products : Found in soaps, toothpaste, and deodorants to prevent microbial growth.

- Household Products : Incorporated in disinfectants and cleaning agents.

Case Study: Efficacy in Personal Care Products

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of triclosan in hand sanitizers. The results indicated that formulations containing triclosan significantly reduced bacterial counts compared to non-antimicrobial controls .

Agricultural Applications

In agriculture, this compound is utilized as a pesticide and fungicide due to its ability to inhibit the growth of harmful microorganisms that affect crops.

Case Study: Use in Crop Protection

Research conducted on the application of triclosan as a biocide in crop protection demonstrated its effectiveness against various fungal pathogens. The study found that crops treated with triclosan showed reduced disease incidence and improved yield compared to untreated controls .

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals due to its antibacterial properties. It is being explored for use in:

- Topical Antiseptics : Formulations aimed at treating skin infections.

- Medical Devices : Coatings for devices such as catheters to prevent biofilm formation.

Case Study: Triclosan-Coated Medical Devices

A clinical trial assessed the effectiveness of triclosan-coated catheters in reducing urinary tract infections. The findings revealed a significant decrease in infection rates among patients using these coated devices compared to those with standard catheters.

Environmental Impact and Regulation

While this compound has beneficial applications, its environmental impact has raised concerns. Studies indicate that it can persist in aquatic environments and may contribute to antibiotic resistance.

Regulatory Actions

Due to these concerns, regulatory bodies such as the U.S. FDA have scrutinized its use in consumer products. In 2016, the FDA banned triclosan from over-the-counter antiseptic wash products due to insufficient evidence of its safety and effectiveness compared to soap and water .

Mecanismo De Acción

The mechanism of action of 3-(2,4-Dichlorophenyl)phenol involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenol: A chlorinated derivative of phenol with similar chemical properties.

3,4-Dichlorophenol: Another isomer with chlorine atoms at different positions.

2,5-Dichlorophenol: Similar structure but different substitution pattern.

Uniqueness

3-(2,4-Dichlorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Actividad Biológica

3-(2,4-Dichlorophenyl)phenol, commonly referred to as 2,4-dichlorophenyl phenol (DCP), is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its two chlorinated phenyl rings, which contribute to its biological activity. The presence of hydroxyl groups allows for hydrogen bonding and enhances its reactivity with various biological targets.

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that DCP exhibits potent antibacterial activity against a range of gram-positive and gram-negative bacteria. For instance, studies have shown that DCP can inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for use in antimicrobial formulations .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

DCP has been evaluated for its antioxidant properties, which are attributed to its ability to scavenge free radicals. In vitro studies have shown that DCP can significantly reduce oxidative stress in cellular models by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes .

Case Study: Antioxidant Effects in Cellular Models

In a study involving C2C12 myoblast cells, treatment with DCP resulted in a marked decrease in reactive oxygen species (ROS) levels. The compound's effectiveness was compared to known antioxidants, demonstrating comparable protective effects against oxidative damage .

Hepatotoxicity Studies

Despite its beneficial properties, DCP has been linked to hepatotoxic effects in certain animal models. A study assessed the impact of DCP on liver function in Fischer 344 rats, revealing dose-dependent increases in serum alanine aminotransferase (ALT) levels, indicating liver damage .

Table 2: Hepatotoxicity Indicators Following DCP Administration

| Dose (mmol/kg) | ALT Levels (Sigma-Frankel units/ml) | Morphological Changes |

|---|---|---|

| 0.6 | 298.6 ± 176.1 | Mild necrosis |

| 1.0 | 327.3 ± 102.9 | Severe necrosis |

The biological activity of DCP is largely attributed to its interaction with various enzyme systems and cellular pathways:

- Inhibition of Enzymes : DCP has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission. This inhibition may be beneficial in treating neurodegenerative diseases like Alzheimer's .

- Cytochrome P450 Interaction : Studies have indicated that DCP's hepatotoxicity may be mediated through cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Propiedades

IUPAC Name |

3-(2,4-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYHVXKFSHLBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651803 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79881-30-4 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.